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Compound of Interest

Compound Name: 3-[(Azetidin-3-yloxy)methyl]phenol

Cat. No.: B13321664

Get Quote

Current Status: Operational Ticket ID: AZT-PH-OPT-001 Assigned Specialist: Senior Application

Scientist, Lead Optimization Unit[1]

Executive Summary & Scaffold Analysis
Welcome to the technical support hub for 3-[(Azetidin-3-yloxy)methyl]phenol (CAS:

1541585-21-0).[1] This molecule represents a classic "fragment-like" lead in modern medicinal

chemistry.[1] It combines a rigid, sp³-rich azetidine ring (a bioisostere for proline or

cyclobutane) with a phenolic pharmacophore.[1]

While this scaffold offers high ligand efficiency and defined vectors for target engagement,

users frequently encounter specific off-target profiles due to its physicochemical duality:[1]

The Azetidine Amine (Basic): At physiological pH (7.4), the azetidine nitrogen (pKa ~10–11)

is protonated. This cationic center, linked to an aromatic ring, is a hallmark pharmacophore

for hERG channel blockade (cardiotoxicity) and phospholipidosis.

The Phenol (Reactive): Phenols are prone to Redox Cycling and acting as PAINS (Pan-

Assay Interference Compounds), generating false positives in biochemical screens via

quinone formation.
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This guide provides a systematic troubleshooting workflow to diagnose and mitigate these

specific off-target effects.

Diagnostic Workflow: Identifying the Source of
Noise
Before modifying the chemistry, use this decision matrix to identify which part of the molecule is

causing your off-target signal.
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Figure 1: Triage workflow to distinguish between physical artifacts (aggregation, redox) and

structural liabilities (hERG).[1]

Troubleshooting & Optimization Guides
Issue 1: Cardiotoxicity Signals (hERG Inhibition)
Symptom: Your compound shows activity in hERG binding assays or QT prolongation in ex vivo

models. Root Cause: The azetidine nitrogen is highly basic. The combination of a protonated

amine and an aromatic ring (the phenol) separated by a linker (2-4 bonds) perfectly mimics the

pharmacophore required to block the hERG potassium channel pore.[1]

Technical Solution: You must lower the pKa of the azetidine nitrogen (target pKa < 8.0) to

reduce the fraction of cationic species at physiological pH without destroying target affinity.

Modification Strategy Chemical Rationale Expected Outcome

Fluorination (3-F)

Adding a Fluorine at the C3

position of the azetidine

(geminal to the ether).[1]

Inductive electron withdrawal

lowers amine pKa by ~1.5–2.0

log units. Reduces hERG

affinity.[2][3]

N-Capping (Urea/Amide)
Converting the secondary

amine to a urea or amide.[1]

Removes the basic center

entirely. Warning: May kill

potency if the amine forms a

critical salt bridge.

Oxetane Switch
Replace the Azetidine ring with

an Oxetane.

Removes the nitrogen entirely

while maintaining ring

geometry. Eliminates hERG

liability.

Protocol: hERG Surrogate Assay (FluxOR™) Use this rapid screen before expensive patch-

clamp studies.[1]

Cell Line: HEK293 stably expressing hERG.

Dye: Load cells with FluxOR™ Thallium-sensitive dye for 60 min.
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Treatment: Add 3-[(Azetidin-3-yloxy)methyl]phenol (0.1 - 30 µM).

Stimulus: Add Stimulus Buffer (K+/Tl+).

Readout: Measure fluorescence (Ex 490nm / Em 525nm).

Analysis: If IC50 < 10 µM, prioritize Fluorination strategy.

Issue 2: False Positives in Enzymatic Assays (PAINS)
Symptom: The compound shows potent inhibition across unrelated assays (e.g., Kinases,

Proteases) or displays "steep" Hill slopes (> 2.0). Root Cause: The phenol moiety can undergo

oxidation to form quinone methides or ortho-quinones.[1] These are highly reactive

electrophiles that covalently modify nucleophilic cysteine residues on proteins (non-specific

inhibition).

Technical Solution: Validate if the activity is driven by redox cycling.

Protocol: The "Redox Stress Test"

Standard Assay: Run your primary assay with the compound.

Reducing Condition: Repeat the assay in buffer supplemented with 1 mM DTT (Dithiothreitol)

or 5 mM GSH (Glutathione).

Logic: Reducing agents scavenge the reactive quinones before they hit the protein.

Interpretation:

IC50 shifts > 10-fold (Potency drops): The activity was an artifact of phenol oxidation.

Action: Replace phenol with a bioisostere (e.g., Indazole, Pyridine).

IC50 remains stable: The activity is driven by specific binding.

Issue 3: High Metabolic Clearance (Phase II)
Symptom: Low oral bioavailability or rapid clearance in microsomes. Root Cause: The exposed

phenolic -OH is a "soft spot" for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases
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(SULTs), leading to rapid Phase II conjugation and excretion.[1]

Technical Solution: Steric shielding or bioisosteric replacement of the phenol.

Optimization Table:

Strategy Structure Change Effect on Metabolism

Deuteration
Deuterate the O-methylene

linker (-CD2-O-).[1]

Slows oxidative dealkylation

(CYP-mediated) via Kinetic

Isotope Effect (KIE).[1]

Steric Shield
Add a Methyl/Chloro group

ortho to the phenol -OH.[1]

Sterically hinders UGT

enzymes from accessing the

hydroxyl group.

Bioisostere
Swap Phenol for 2-

Hydroxypyridine or Indazole.[1]

Reduces electron density,

lowers oxidation potential, and

alters UGT recognition.

Frequently Asked Questions (FAQs)
Q: Can I use this compound as a covalent probe? A: Yes, but be careful. The azetidine ring

itself is strained.[4] While less reactive than epoxides, 3-substituted azetidines can undergo

ring-opening nucleophilic attack under high thermal stress or specific enzymatic catalysis.[1]

However, the primary covalent risk in this molecule is the phenol oxidation product (quinone),

not the azetidine.

Q: Why does my compound precipitate in the assay buffer? A: This molecule is a "flat" aromatic

linked to a polar head. At specific concentrations, it may form colloidal aggregates that

sequester enzymes.

Fix: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer.[1] If the

IC50 disappears with detergent, your compound was acting as a non-specific aggregator.

Q: Is the ether linker stable in plasma? A: Generally, yes. The alkyl-aryl ether linkage is robust

against plasma esterases.[1] The metabolic vulnerability lies in O-dealkylation by CYP450s

(cleaving the ether) or direct glucuronidation of the phenol.[1]
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Disclaimer: This guide is for research purposes only. 3-[(Azetidin-3-yloxy)methyl]phenol is a

chemical intermediate and not a clinically approved therapeutic.[1] Always adhere to local

safety regulations (MSDS) when handling phenolic amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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